Cas no 2137839-31-5 (4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine)

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine
- EN300-1086586
- 2137839-31-5
- 4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine
-
- インチ: 1S/C11H8Br2N2/c12-4-2-1-3-8-5-15-10-7-14-6-9(13)11(8)10/h5-7,15H,2,4H2
- InChIKey: GAICNHAYBNUXIR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC2=C1C(C#CCCBr)=CN2
計算された属性
- せいみつぶんしりょう: 327.90337g/mol
- どういたいしつりょう: 325.90542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1086586-10g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 95% | 10g |
$7927.0 | 2023-10-27 | |
Enamine | EN300-1086586-10.0g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 10g |
$7927.0 | 2023-06-10 | ||
Enamine | EN300-1086586-5g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 95% | 5g |
$5345.0 | 2023-10-27 | |
Enamine | EN300-1086586-0.25g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 95% | 0.25g |
$1696.0 | 2023-10-27 | |
Enamine | EN300-1086586-2.5g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 95% | 2.5g |
$3611.0 | 2023-10-27 | |
Enamine | EN300-1086586-0.5g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 95% | 0.5g |
$1770.0 | 2023-10-27 | |
Enamine | EN300-1086586-0.05g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 95% | 0.05g |
$1549.0 | 2023-10-27 | |
Enamine | EN300-1086586-1.0g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 1g |
$1844.0 | 2023-06-10 | ||
Enamine | EN300-1086586-5.0g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 5g |
$5345.0 | 2023-06-10 | ||
Enamine | EN300-1086586-0.1g |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2137839-31-5 | 95% | 0.1g |
$1623.0 | 2023-10-27 |
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridineに関する追加情報
4-Bromo-3-(4-Bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 2137839-31-5): A Comprehensive Overview
4-Bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 2137839-31-5) is a unique and structurally complex compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of bromine atoms and the butynyl group in its structure imparts unique chemical and biological properties, making it a valuable candidate for various research endeavors.
The structure of 4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine is characterized by a fused pyrrole and pyridine ring system, with a bromine atom at the 4-position of the pyrrole ring and a 4-bromobutynyl group attached to the 3-position. This arrangement provides a rigid and planar structure, which is crucial for its interactions with biological targets. The bromine atoms play a significant role in modulating the compound's reactivity and selectivity, while the butynyl group introduces additional functional versatility.
Recent studies have highlighted the potential of 4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine in various biological contexts. One notable area of research is its antitumor activity. Preclinical studies have shown that this compound exhibits potent cytotoxic effects against several cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its antitumor properties, 4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine involves a series of well-defined chemical reactions. One common approach is to start with a suitable pyrrole derivative and undergo sequential functionalization steps to introduce the bromine atoms and the butynyl group. The synthesis can be optimized to achieve high yields and purity, making it feasible for large-scale production in research settings.
From a pharmacokinetic perspective, 4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine has been found to exhibit favorable properties. It demonstrates good solubility in both aqueous and organic solvents, which facilitates its administration in various formulations. Additionally, it has shown acceptable bioavailability when administered orally or intravenously in animal models. These properties are essential for its potential use as a therapeutic agent.
The toxicological profile of 4-bromo-3-(4-bromobut-1-yinl)-1H-pyrrolo[2,3-c]pyridine has been evaluated in several preclinical studies. Results indicate that it has a relatively low toxicity profile at therapeutic doses. However, as with any new chemical entity, further extensive safety assessments are required before it can be considered for clinical trials.
In conclusion, 4-bromo-3-(4-bromobut-yinl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 2137839-31) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in the fields of oncology and inflammation. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use as a therapeutic agent.
2137839-31-5 (4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine) 関連製品
- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)
- 1207048-63-2(ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 67943-20-8(1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI))
- 2228482-05-9(1-{1-[2-(3-Fluorophenoxy)ethyl]cyclopropyl}ethan-1-amine)
- 5097-82-5(1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one)
- 25412-71-9(4-ethoxy-benzamidine)
- 237406-38-1(6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)
- 1439899-47-4(2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid)
- 753435-75-5((2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid)




